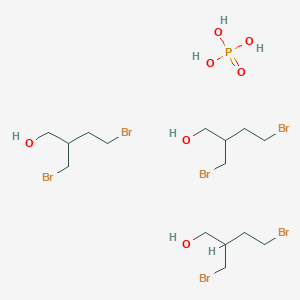
4-Bromo-2-(bromomethyl)butan-1-ol;phosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(bromomethyl)butan-1-ol is an organic compound that contains both bromine and hydroxyl functional groups. This compound is of interest due to its potential applications in organic synthesis and various chemical reactions. Phosphoric acid, a common reagent in organic chemistry, is often used in conjunction with this compound to facilitate certain reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(bromomethyl)butan-1-ol typically involves the bromination of 2-butanol. The reaction can be carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired positions .
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-2-(bromomethyl)butan-1-ol may involve continuous flow reactors to optimize the yield and purity of the product. The use of phosphoric acid as a catalyst can enhance the reaction efficiency by protonating the hydroxyl group, making it a better leaving group .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(bromomethyl)butan-1-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines.
Elimination Reactions: In the presence of a strong base, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The hydroxyl group can be oxidized to form carbonyl compounds.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of aldehydes or ketones.
Aplicaciones Científicas De Investigación
4-Bromo-2-(bromomethyl)butan-1-ol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(bromomethyl)butan-1-ol involves the formation of reactive intermediates such as carbocations or radicals. Phosphoric acid plays a crucial role by protonating the hydroxyl group, making it a better leaving group and facilitating the formation of the carbocation intermediate. This intermediate can then undergo various reactions, such as nucleophilic substitution or elimination .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-butanol
- 1-Bromo-3-butanol
- 1-Bromo-3-hydroxybutane
- 4-Bromo-1-butanol
Uniqueness
4-Bromo-2-(bromomethyl)butan-1-ol is unique due to the presence of two bromine atoms at different positions, which allows for selective reactions and the formation of diverse products. This makes it a valuable compound in organic synthesis and industrial applications .
Propiedades
Número CAS |
64636-28-8 |
|---|---|
Fórmula molecular |
C15H33Br6O7P |
Peso molecular |
835.8 g/mol |
Nombre IUPAC |
4-bromo-2-(bromomethyl)butan-1-ol;phosphoric acid |
InChI |
InChI=1S/3C5H10Br2O.H3O4P/c3*6-2-1-5(3-7)4-8;1-5(2,3)4/h3*5,8H,1-4H2;(H3,1,2,3,4) |
Clave InChI |
NURZJGCIIBYSEH-UHFFFAOYSA-N |
SMILES canónico |
C(CBr)C(CO)CBr.C(CBr)C(CO)CBr.C(CBr)C(CO)CBr.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-[Pyridine-2,6-diylbis(methylene)]bis(1,3-benzothiazole)](/img/structure/B14483855.png)
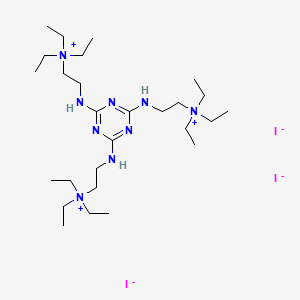
![2-Iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14483861.png)
![3-Hydroxy-2,6-dimethyl-4H,5H-pyrano[2,3-b]pyran-4,5-dione](/img/structure/B14483870.png)
![Methyl 4-[(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)butanoate](/img/structure/B14483891.png)
![3-Hydroxy-3-azaspiro[5.6]dodecane-2,4-dione](/img/structure/B14483899.png)
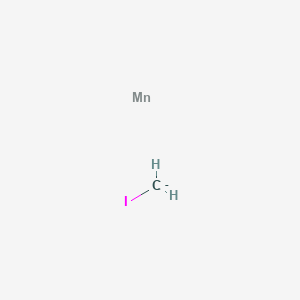
![1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane](/img/structure/B14483910.png)
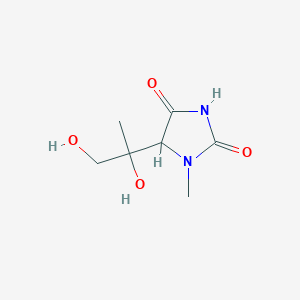
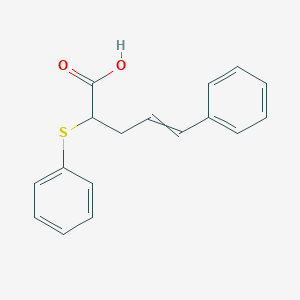

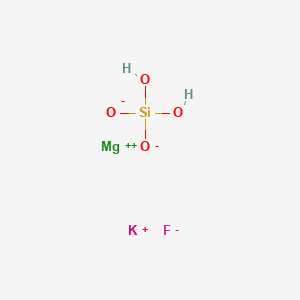
![(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone]](/img/structure/B14483939.png)
